

"Abt-770" pharmacokinetics and pharmacodynamics

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Compound of Interest		
Compound Name:	Abt-770	
Cat. No.:	B1664311	Get Quote

An in-depth guide to the pharmacokinetics and pharmacodynamics of Solithromycin (CEM-101), a fluoroketolide antibiotic likely referenced by the query "Abt-770".

Introduction

Initial searches for "**Abt-770**" did not yield a specific compound with that designation. However, the query likely refers to a ketolide antibiotic, possibly ABT-773, a precursor or related compound to solithromycin (CEM-101). Solithromycin is a novel fluoroketolide antibiotic that has undergone significant clinical development for the treatment of community-acquired bacterial pneumonia (CABP). This guide focuses on the comprehensive pharmacokinetic and pharmacodynamic profile of solithromycin.

Solithromycin exhibits potent in vitro activity against a broad spectrum of respiratory pathogens, including macrolide-resistant strains.[1][2] Its mechanism of action involves binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[2][3] This document provides a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its antimicrobial activity and the pharmacokinetic/pharmacodynamic (PK/PD) relationships that are crucial for its therapeutic efficacy.

Pharmacokinetics

The pharmacokinetics of solithromycin have been evaluated in several Phase 1 clinical studies involving healthy adult subjects. These studies have characterized its absorption, distribution,



metabolism, and excretion profile following single and multiple oral doses.

Absorption

Following oral administration, solithromycin is absorbed with a median time to peak plasma concentration (Tmax) ranging from 1.5 to 6 hours.[1] The absorption of solithromycin is not significantly affected by food. Studies have shown that the bioavailability of a single 400 mg oral dose of solithromycin is bioequivalent under both fed and fasted conditions.[1]

Distribution

Solithromycin exhibits a large volume of distribution, suggesting extensive tissue penetration. It achieves high concentrations in epithelial lining fluid and alveolar macrophages, which are important sites of infection in CABP.

Metabolism

Solithromycin is primarily metabolized in the liver. In vitro studies have shown that it is both a substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The primary metabolites in human plasma are N-acetyl solithromycin and a metabolite formed by the loss of an aminophenyl-1,2,3-triazole group (CEM-214); however, neither of these metabolites reaches plasma concentrations greater than or equal to 10% of the parent compound.[4] Solithromycin exhibits non-linear pharmacokinetics, with greater than dose-proportional increases in exposure observed at doses from 50 to 400 mg.[3] This is attributed to the auto-inhibition of its own metabolism.[3][5]

Excretion

The excretion of solithromycin and its metabolites occurs through both renal and fecal routes.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of solithromycin from single and multiple-dose studies in healthy adults.

Table 1: Single-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Fasted State)



Dose (mg)	Cmax (µg/mL)	AUC0–∞ (μg·h/mL)	Tmax (h)	t1/2 (h)
50	0.04	0.3	1.5	3.6
100	0.09	0.8	2.0	4.4
200	0.24	2.5	3.0	5.4
400	0.61	6.8	3.5	5.4
800	1.0	16.2	4.0	6.4
1200	1.3	24.1	4.0	7.9
1600	1.5	30.2	6.0	9.0

Data compiled from a randomized, double-blind, placebo-controlled, single-ascending dose study.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Day 7)

Dose (mg)	Cmax,ss (µg/mL)	AUCτ (μg·h/mL)	Tmax (h)	Accumulation Ratio (AUC)
200	0.25	2.3	3.0	1.4
300	0.51	5.3	3.0	1.8
400	0.77	8.5	3.0	2.0
600	1.50	18.4	3.0	2.2

Data from a randomized, double-blind, placebo-controlled, multiple-dose study with once-daily dosing for 7 days.[1]

Pharmacodynamics

The pharmacodynamic activity of solithromycin is primarily related to its ability to inhibit bacterial protein synthesis, leading to a bacteriostatic or bactericidal effect depending on the organism and drug concentration.



In Vitro Activity

Solithromycin has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][4] It is particularly active against common respiratory pathogens, including macrolide-resistant strains of Streptococcus pneumoniae.[1][6]

Table 3: In Vitro Activity of Solithromycin Against Key Respiratory Pathogens

Organism	MIC50 (μg/mL)	MIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)	0.008	0.015
Streptococcus pneumoniae (penicillin-resistant)	0.12	0.25
Streptococcus pneumoniae (macrolide-resistant)	0.12	0.5
Haemophilus influenzae	1	2
Moraxella catarrhalis	0.06	0.12
Mycoplasma pneumoniae	≤0.004	≤0.004
Legionella pneumophila	0.03	0.06
Staphylococcus aureus (MSSA)	0.06	0.06
Staphylococcus aureus (MRSA)	0.12	0.25

Pharmacokinetic/Pharmacodynamic (PK/PD) Index

For macrolide and ketolide antibiotics, the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0-24/MIC) is the PK/PD index that best correlates with efficacy.[6] In a neutropenic murine lung infection model with Streptococcus pneumoniae, the fAUC/MIC ratio was most predictive of solithromycin's efficacy. [7] The magnitudes of the free-drug plasma fAUC/MIC ratios associated with net bacterial



stasis, a 1-log10 CFU reduction, and a 2-log10 CFU reduction were 1.65, 6.31, and 12.8, respectively.[7][8]

Experimental Protocols Phase 1 Single and Multiple Ascending Dose Studies

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of solithromycin in healthy adult subjects.

Methodology:

- Study Design: Randomized, double-blind, placebo-controlled, ascending dose studies.[1]
- Participants: Healthy adult male and female subjects.
- Dosing:
 - Single Dose: Escalating single oral doses of solithromycin (50 mg to 1600 mg) or placebo
 were administered.[1]
 - Multiple Dose: Subjects received once-daily oral doses of solithromycin (200 mg to 600 mg) or placebo for 7 days.[1]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after drug administration. Plasma was separated and stored frozen until analysis.
- Analytical Method: Plasma concentrations of solithromycin were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental methods were used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Food Effect Study

Objective: To evaluate the effect of a high-fat meal on the bioavailability of a single oral dose of solithromycin.

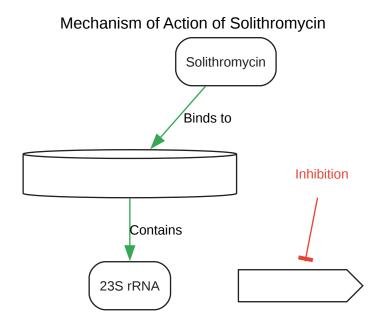


Methodology:

- Study Design: An open-label, randomized, two-period crossover study.
- Participants: Healthy adult subjects.
- Dosing: Subjects received a single 400 mg oral dose of solithromycin on two separate occasions: once under fasted conditions and once after a standardized high-fat breakfast.[1]
- Pharmacokinetic Sampling and Analysis: Similar to the ascending dose studies.

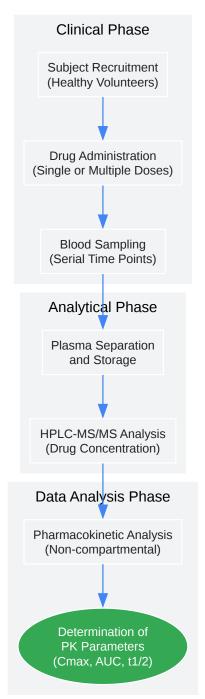
Visualizations







Pharmacokinetic Study Workflow



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